simvastatin

Description

Historical Context of Simvastatin's Mechanistic Investigations

The development of simvastatin (B1681759) is closely linked to that of lovastatin (B1675250), the first commercial statin nih.govwikipedia.org. Researchers at Merck began investigating cholesterol biosynthesis in the 1950s, leading to the isolation of mevalonic acid, an intermediate in the process wikipedia.org. The discovery of HMG-CoA reductase in 1959 spurred the search for inhibitors wikipedia.org. Akira Endo isolated the first inhibitor, mevastatin (B1676542), from Penicillium citrinium wikipedia.org. Subsequently, lovastatin was isolated from Aspergillus terreus wikipedia.org. Simvastatin, a semisynthetic derivative of lovastatin, was later developed by Merck scientists nih.govwikipedia.org.

The primary mechanism of action, the competitive inhibition of HMG-CoA reductase, was understood early on clinicalcorrelations.org. This inhibition reduces the conversion of HMG-CoA to mevalonate (B85504), a crucial step in cholesterol synthesis drugbank.com. This reduction in endogenous cholesterol synthesis leads to an upregulation of hepatic LDL receptors, increasing the clearance of LDL cholesterol from the bloodstream clinicalcorrelations.orgnih.gov. This dual action effectively lowers serum cholesterol levels nih.gov.

Evolution of Research Beyond Cholesterol Reduction: The Pleiotropic Paradigm

While initially recognized for its profound lipid-lowering capabilities, research into simvastatin has increasingly focused on its effects beyond cholesterol reduction, termed pleiotropy nih.govlaphil.com. These pleiotropic effects contribute to its therapeutic versatility and may explain some of the benefits observed in clinical trials that extend beyond what would be predicted by lipid changes alone nih.gov.

Key areas of pleiotropic research include the investigation of simvastatin's anti-inflammatory, antioxidant, and anti-thrombotic properties, as well as its ability to improve endothelial function and stabilize atherosclerotic plaques nih.govlaphil.comekb.egahajournals.org. These effects are often mediated by the inhibition of isoprenoid synthesis, downstream products of the mevalonate pathway, which are essential for the proper function of various intracellular signaling molecules like Rho, Ras, and Rac GTP-binding proteins nih.govahajournals.org.

Research has demonstrated that simvastatin can reduce inflammation within atherosclerotic plaques and improve blood vessel function, contributing to the prevention of cardiovascular events even in individuals with normal cholesterol levels laphil.com. Studies have also explored its potential in areas such as cancer therapy, autoimmune diseases, and neurodegenerative disorders, linking its effects to the modulation of various cellular pathways involved in these conditions ekb.egmdpi.com.

Methodological Approaches in Simvastatin Research

Investigating the multifaceted effects of simvastatin requires a variety of experimental approaches, ranging from in vitro studies using cell lines to complex preclinical animal models.

In vitro studies using various cell lines have been instrumental in elucidating the cellular and molecular mechanisms of simvastatin action beyond HMG-CoA reductase inhibition. These models allow for controlled environments to study specific cellular processes.

Commonly utilized cell lines in simvastatin research include those relevant to cardiovascular disease and cancer. For example, studies investigating simvastatin's effects on cancer have used cell lines such as Hey and SKOV3 ovarian cancer cells, MDA-MB-231 and MCF-7 human breast cancer cells, UMR-106 osteosarcoma cells, and pancreatic cancer cell lines like MIA PaCa-2, PANC-1, and BxPC-3 oncotarget.comdovepress.comscielo.org.comdpi.com.

Research findings from in vitro studies demonstrate simvastatin's impact on various cellular activities:

Cell Proliferation and Viability: Simvastatin has been shown to inhibit proliferation and decrease viability in various cancer cell lines in a dose- and time-dependent manner oncotarget.comscielo.org.comdpi.comwaocp.org.

Apoptosis: Induction of apoptosis is another observed effect of simvastatin in cancer cells oncotarget.comscielo.org.co. Studies have measured apoptosis through assays like caspase-3 activity and flow cytometry scielo.org.conih.gov.

Cell Cycle Arrest: Simvastatin can induce cell cycle arrest, for instance, in the G0 phase in pancreatic cancer cells mdpi.com.

Signaling Pathways: Simvastatin influences critical signaling pathways. In ovarian cancer cells, it inhibited the MAPK and AKT/mTOR/S6 pathways oncotarget.com. In uterine leiomyoma cells, it decreased Akt signaling pathway phosphorylation nih.gov.

Cell Migration and Adhesion: Simvastatin has been shown to inhibit cell adhesion and invasion in ovarian cancer cells oncotarget.com. It has also attenuated migration in human gingival fibroblasts and breast cancer cells dovepress.comresearchgate.net.

Interactive Table 1: Examples of Simvastatin Effects in Various Cell Lines

| Cell Line Type | Specific Cell Line(s) | Observed Effects of Simvastatin | Relevant Study [Index] |

| Ovarian Cancer | Hey, SKOV3 | Inhibition of proliferation, adhesion, invasion; induction of apoptosis; inhibition of MAPK and AKT/mTOR/S6 pathways | oncotarget.com |

| Breast Cancer | MDA-MB-231, MCF-7, T47D, BT-549 | Inhibition of viability, proliferation, migration; induction of apoptosis; deactivation of PI3K/Akt and MAPK/ERK signaling | dovepress.comwaocp.orgnih.gov |

| Uterine Leiomyoma | Leiomyoma cells, ELT-3, HuLM | Induction of apoptosis; inhibition of proliferation; decreased Akt signaling phosphorylation | nih.gov |

| Pancreatic Cancer | MIA PaCa-2, PANC-1, BxPC-3 | Decreased viability; potential G0 cell cycle arrest | mdpi.com |

| Osteosarcoma | UMR-106 | Decreased viability; induction of apoptosis | scielo.org.co |

| Human Gingival Fibroblast | Human gingival fibroblast | Alteration in cellular adhesions and migration | researchgate.net |

| Cardiac Fibroblasts | Cultured cardiac fibroblasts | Decreased cell adhesion, migration, and viability; disruption of cytoskeleton integrity and focal adhesion complex assembly | researchgate.net |

Other in vitro models include the use of rat liver microsomes (RLMs) and isolated perfused rat liver hepatocytes (RLHs) to study simvastatin metabolism mdpi.com. Studies have also utilized human cultured monocytes to investigate the anti-inflammatory effects of simvastatin by measuring cytokine production nih.gov.

Preclinical animal models, particularly rodents, are crucial for studying the in vivo effects of simvastatin, including its impact on disease progression and its pleiotropic activities in a complex biological system.

Commonly used animal models include mice and rats, as well as rabbits nih.govglobalresearchonline.net. These models can be genetically modified or induced to mimic specific human diseases, such as atherosclerosis, cancer, or autoimmune conditions ahajournals.orgaai.orgunimma.ac.id.

Examples of preclinical animal models used in simvastatin research:

Atherosclerosis Models: Apolipoprotein E knockout (apoE−/−) mice are frequently used to study atherosclerosis ahajournals.orgaai.org. Simvastatin has been shown to reduce aortic cholesterol accumulation and atherosclerotic lesion area in these models, sometimes independently of plasma cholesterol lowering ahajournals.orgaai.org.

Cancer Models: Orthotopic mouse models of ovarian cancer and patient-derived xenograft leiomyoma murine models have been used to evaluate simvastatin's anti-tumorigenic effects oncotarget.comnih.gov. Studies in pancreatic cancer have utilized subcutaneous and intravenous implant models mdpi.com.

Inflammation Models: Carrageenan-induced foot pad edema in mice is a classic model used to demonstrate simvastatin's anti-inflammatory activity ahajournals.org.

Autoimmune Disease Models: Murine lupus models, such as gld.apoE−/− mice, have been used to study the effects of simvastatin on autoimmune disease associated with accelerated atherosclerosis aai.org.

Dyslipidemia Models: Various methods are used to induce dyslipidemia in rodents, including feeding high-fat diets or administering substances like Triton WR 1339 globalresearchonline.netunimma.ac.id. Simvastatin is then used to evaluate its lipid-lowering efficacy in these models unimma.ac.id.

Interactive Table 2: Examples of Simvastatin Research in Preclinical Animal Models

| Animal Model Type | Specific Model/Species | Observed Effects of Simvastatin | Relevant Study [Index] |

| Atherosclerosis | apoE−/− mice | Reduced aortic cholesterol accumulation; decreased atherosclerotic lesion area (sometimes cholesterol-independent) | ahajournals.orgaai.org |

| Ovarian Cancer | Orthotopic mouse model | Blocked tumor growth; inhibition of MAPK and mTOR/S6 pathways; activation of mitochondrial apoptosis pathway | oncotarget.com |

| Uterine Leiomyoma | Patient-derived xenograft murine model | Inhibition of leiomyoma tumor growth | nih.gov |

| Pancreatic Cancer | Subcutaneous and intravenous implant mouse models | Slower tumor growth rate; decreased tumor/body weight ratio | mdpi.com |

| Inflammation | Carrageenan-induced foot pad edema (mice) | Reduced edema (anti-inflammatory action) | ahajournals.org |

| Autoimmune Disease with Atherosclerosis | gld.apoE−/− mice | Amelioration of autoimmune disease signs (lymphadenopathy, renal disease, proinflammatory cytokine production); reduced atherosclerosis | aai.org |

| Dyslipidemia | Mice/Rats with induced hyperlipidemia (high-fat diet) | Reduction in cholesterol levels | nih.govunimma.ac.id |

| Neurological/Behavioral | Long Evans rats | Lower cholesterol content in brain regions; decrease in SERT activity; disturbed mitochondrial respiration; behavioral changes | cambridge.org |

Research in animal models provides valuable insights into the in vivo efficacy and mechanisms of simvastatin, complementing findings from in vitro studies. These models are essential for understanding the systemic effects and potential therapeutic applications of simvastatin beyond its primary role in lipid management.

Structure

3D Structure

Properties

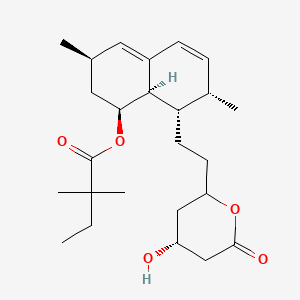

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19?,20-,21-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZZMVNJRMUDD-IIIOEECLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Simvastatin Action

HMG-CoA Reductase Inhibition and Mevalonate (B85504) Pathway Modulation

Simvastatin (B1681759) acts as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate nih.govwikipedia.org. This step is the rate-limiting step in the mevalonate pathway, which is essential for the synthesis of cholesterol and other vital isoprenoid intermediates nih.govresearchgate.netcreative-proteomics.com.

Disruption of Isoprenoid Biosynthesis: Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)

Inhibition of HMG-CoA reductase by simvastatin reduces the production of mevalonate, which in turn decreases the synthesis of downstream isoprenoid intermediates, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) nih.govnih.govahajournals.org. These isoprenoids are crucial for the post-translational modification of a variety of proteins through a process called prenylation nih.govnih.govaacrjournals.org. Prenylation involves the covalent attachment of FPP or GGPP to cysteine residues near the C-terminus of proteins, which is essential for their proper membrane localization and function nih.govnih.gov.

Impact on Small GTPase Function (e.g., Rho, Ras, Rac1)

A significant consequence of reduced FPP and GGPP levels is the impaired prenylation of small GTP-binding proteins, including members of the Rho, Ras, and Rac families nih.govahajournals.org. Ras proteins are primarily farnesylated, while Rho, Rac, and Cdc42 are predominantly geranylgeranylated nih.govnih.govoup.com. Inhibition of prenylation prevents these small GTPases from associating with the cell membrane, which is necessary for their activation and downstream signaling nih.govnih.govoup.com.

Simvastatin-induced inhibition of small GTPases, particularly RhoA and Rac1, has been shown to impact various cellular processes, including cytoskeletal organization, cell proliferation, and gene expression nih.govahajournals.orgatsjournals.org. For instance, simvastatin inhibits RhoA and Rac1 isoprenylation, leading to changes in the actin cytoskeleton and focal adhesion complexes nih.gov. Studies have demonstrated that simvastatin reduces GTP-bound Rac1 levels in smooth muscle cells ahajournals.org. While some studies indicate simvastatin's inhibitory effect on Rac1 and Cdc42 activity, others suggest that Rac1 and Cdc42 might not be affected by simvastatin in certain cell types or conditions atsjournals.org.

Cell Signaling Pathway Interventions

Beyond the direct impact on isoprenoid-modified proteins, simvastatin also modulates several key cell signaling pathways.

MAPK Pathway Modulation (ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, plays a critical role in regulating cell proliferation, differentiation, and survival. Research indicates that simvastatin can modulate the activity of the MAPK/ERK pathway. Studies in breast cancer cells have shown that simvastatin significantly inhibits the MAPK/ERK pathway by dephosphorylating sequential cascades such as c-Raf, MEK1/2, and ERK1/2 oncotarget.comresearchgate.net. This dephosphorylation suggests a reduction in the activation of these kinases. Similarly, simvastatin has been shown to reduce phosphorylation of p42/44 (ERK1/2) in ovarian cancer cells in a dose-dependent manner oncotarget.comnih.govresearchgate.net. However, the effect of simvastatin on ERK1/2 appears to be cell-type and context-dependent, as some studies have observed simvastatin-induced ERK activation in certain cancer cells spandidos-publications.com, while others report no significant effect on ERK1/2 phosphorylation spandidos-publications.com.

AKT/mTOR/S6 Pathway Regulation

The AKT/mTOR/S6 kinase pathway is a major signaling cascade involved in cell growth, proliferation, and survival. Simvastatin has been shown to suppress this pathway in various cell types. In breast cancer cells, simvastatin strongly suppresses the PI3K/Akt/mTOR pathway by enhancing PTEN expression and dephosphorylating downstream components like Akt, mTOR, p70S6K, S6RP, and 4E-BP1 oncotarget.comaacrjournals.org. Dephosphorylation of Akt at Ser473 and S6RP at Ser235/236 has been observed following simvastatin treatment oncotarget.com. Simvastatin's inhibitory effect on the AKT/mTOR/S6 pathway has also been reported in ovarian cancer cells, where it decreased phosphorylation of AKT and S6 in a dose-dependent manner oncotarget.comnih.govresearchgate.net. This regulation of the AKT/mTOR pathway by simvastatin is associated with the induction of autophagy in some cell types nih.govahajournals.org.

PPARγ Signaling Interactions

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolic regulation. Studies suggest that simvastatin can interact with PPARγ signaling. Simvastatin has been shown to activate PPARγ ahajournals.orgnih.gov. This activation may be mediated through COX-2-dependent increases in prostaglandin (B15479496) levels, such as 15d-PGJ2 ahajournals.org. Furthermore, simvastatin's effect on PPARγ appears to be linked to its impact on small GTPases, as the activation of PPARγ by statins may be mediated by the suppression of FPP and GGPP, and involve RhoA- and Cdc42-dependent and independent pathways ahajournals.org. Simvastatin has also been shown to inhibit the upregulation of PPARγ and PPARγ-mediated chemerin expression, which can prevent adipogenesis in bone marrow-derived mesenchymal stem cells spandidos-publications.com. The interaction between simvastatin, PPARγ, and other signaling pathways like the WNT/β-catenin pathway is an area of ongoing research mdpi.com.

Regulation of Gene and Protein Expression

Impact on Protein Prenylation Processes

Protein prenylation involves the covalent attachment of either a farnesyl or a geranylgeranyl isoprenoid group to cysteine residues near the C-terminus of target proteins. This lipid modification is essential for the proper membrane localization and function of many proteins, particularly the small GTPases belonging to the Ras and Rho families. ucsf.eduscielo.brualberta.cascispace.com

Simvastatin, by depleting the cellular pools of FPP and GGPP, directly inhibits protein prenylation. csic.esscielo.brashpublications.org This primarily affects proteins that require these lipid anchors for their activity and membrane association. Studies have shown that simvastatin can specifically inhibit the geranylgeranylation of RhoA and other small GTP-binding proteins, which are crucial for various cellular processes including cytoskeletal organization, cell cycle progression, and signal transduction. spandidos-publications.comucsf.eduscielo.braai.orgspandidos-publications.comoup.comashpublications.orgahajournals.orgphysiology.org

The inhibition of prenylation, particularly geranylgeranylation, of Rho GTPases like RhoA and Rac1 has been identified as a key mechanism underlying some of simvastatin's effects. csic.esaai.orgneurology.orgtandfonline.comkarger.com For instance, inhibiting RhoA geranylgeranylation prevents its translocation to the cell membrane, thereby disrupting downstream signaling pathways. spandidos-publications.comphysiology.org This disruption can influence processes such as endothelial function, immune responses, and even the behavior of cancer cells. spandidos-publications.comucsf.eduaai.orgahajournals.orgnih.govnih.gov

Research indicates that the effects of simvastatin on certain cellular functions, such as the inhibition of B cell activation via CD40 and the impairment of their ability to act as stimulatory APCs, result from the inhibition of protein geranylgeranylation. aai.org Similarly, the impact of simvastatin on endothelial function and cytoskeletal organization is linked to its ability to inhibit Rho prenylation. ucsf.eduahajournals.org

While simvastatin affects both farnesylation and geranylgeranylation due to the depletion of their common precursors, studies suggest that the inhibition of geranylgeranylation, particularly of Rho and Rac proteins, may be more prominent or crucial for certain simvastatin-mediated effects compared to farnesylation inhibition. csic.esashpublications.orgbmj.com However, the relative contribution of inhibiting farnesylation versus geranylgeranylation can vary depending on the cell type and the specific protein target. scielo.brbmj.com

Table 1 summarizes some key proteins affected by simvastatin-induced prenylation inhibition:

| Protein Class | Examples | Type of Prenylation Primarily Affected by Simvastatin | Functional Consequences of Impaired Prenylation |

| Small GTPases | RhoA, Rac1, Rab, Ras | Geranylgeranylation (primarily Rho/Rac), Farnesylation (Ras) | Disrupted membrane localization, impaired signal transduction, altered cytoskeletal dynamics, effects on cell proliferation, migration, and survival. spandidos-publications.comucsf.eduscielo.brualberta.cascispace.comaai.orgspandidos-publications.comoup.comashpublications.orgahajournals.orgphysiology.orgneurology.orgtandfonline.comnih.gov |

| Nuclear Lamins | Prelamin A | Farnesylation | Accumulation of farnesylated prelamin A, potentially impacting nuclear structure and function (though less directly studied for simvastatin specifically compared to other statins/inhibitors). csic.es |

| Other Proteins | Various | Farnesylation and/or Geranylgeranylation | Diverse effects depending on the specific protein, influencing a wide range of cellular processes. scielo.br |

Alterations in Cellular Protein Quality Control Mechanisms

Simvastatin has been reported to influence cellular protein quality control mechanisms, including the heat shock response, the unfolded protein response (UPR), and autophagy. nih.gov

The heat shock response is a primary defense mechanism against protein damage, involving the upregulation of heat shock proteins (HSPs) that act as molecular chaperones to assist in protein folding and prevent aggregation. Simvastatin has been shown to impact the expression of HSP70 and HSP90 in endothelial cells, suggesting an influence on this pathway. nih.gov While HSP70 is associated with cell survival, HSP90 may play roles in apoptotic induction. nih.gov

The unfolded protein response (UPR) is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress). Simvastatin has been shown to induce the UPR in various cell types, including glioblastoma cells and macrophages. nih.gove-century.usnih.govresearchgate.netnih.govresearchgate.netoup.compnas.org Induction of the UPR by simvastatin can involve the activation of key UPR signaling branches, as indicated by increased levels of proteins like GRP78, IRE1, and XBP1s. nih.govresearchgate.netnih.govoup.com However, the specific effects on different UPR components like ATF6, CHOP, and eIF2α phosphorylation can vary depending on the cell type and experimental conditions. nih.govresearchgate.netnih.govoup.com Some studies suggest that simvastatin's impact on ER stress and the UPR might be linked to its effects on intracellular cholesterol accumulation or other downstream effects of mevalonate pathway inhibition. nih.govmdpi.com

Autophagy is a lysosomal degradation pathway essential for clearing damaged organelles and protein aggregates, contributing to cellular homeostasis and protein quality control. Simvastatin has been shown to induce or enhance autophagy in various cell types, including skeletal muscle, coronary artery myocytes, and cancer cells. tandfonline.comkarger.comresearchgate.netmdpi.comimrpress.com The mechanism by which simvastatin influences autophagy can involve the inhibition of the Rac1-mTOR signaling pathway, which is a known regulator of autophagy. tandfonline.comkarger.comresearchgate.netmdpi.com By inhibiting Rac1 prenylation, simvastatin can disrupt this pathway, leading to increased autophagosome formation and autophagic flux. tandfonline.comkarger.com However, the relationship between simvastatin, autophagy, and specific cellular outcomes appears complex and can be context-dependent. researchgate.netmdpi.comimrpress.com Some research also suggests that statins can affect autophagy by interfering with the prenylation of small GTPases like Rab11, which is involved in autophagy maturation. imrpress.com

The interplay between simvastatin's effects on protein prenylation and protein quality control mechanisms is an area of ongoing research. The disruption of prenylation, particularly of small GTPases, can indirectly impact pathways involved in protein handling and degradation. For example, altered Rho GTPase signaling can affect cytoskeletal dynamics, which in turn can influence organelle trafficking and autophagosome formation. Additionally, ER stress induced by simvastatin might be a consequence of disrupted protein function due to impaired prenylation or other mevalonate pathway-dependent effects.

Table 2 summarizes the impact of simvastatin on key protein quality control pathways:

| Pathway | Key Components Affected by Simvastatin | Observed Effects of Simvastatin | Potential Link to Prenylation Inhibition |

| Heat Shock Response | HSP70, HSP90 | Increased expression of HSP70 and HSP90 in some cell types. nih.gov | Indirect, potentially via effects on signaling pathways regulated by prenylated proteins. |

| Unfolded Protein Response (UPR) | GRP78, IRE1, XBP1s, ATF6, eIF2α, CHOP | Induction of UPR, increased levels of GRP78, IRE1, XBP1s; variable effects on other components. nih.gove-century.usnih.govresearchgate.netnih.govresearchgate.netoup.compnas.org | Possible link to disrupted protein function due to impaired prenylation or other mevalonate pathway effects. nih.govmdpi.com |

| Autophagy | LC3B, Beclin1, p62, Rac1, mTOR, Rab11 | Induction or enhancement of autophagy, increased autophagosome formation, effects on autophagic flux. tandfonline.comkarger.comresearchgate.netmdpi.comimrpress.com | Inhibition of Rac1-mTOR pathway via Rac1 prenylation inhibition; potential impact on Rab protein prenylation. tandfonline.comkarger.comimrpress.com |

Simvastatin S Influence on Fundamental Cellular Processes

Modulation of Cell Proliferation and Differentiation

Simvastatin (B1681759) has been shown to modulate both cell proliferation and differentiation, with effects varying depending on the cell type and concentration. In human periodontal ligament cells, simvastatin enhanced cell proliferation and osteoblastic differentiation in a dose-dependent manner at low concentrations, with a maximum effect on alkaline phosphatase (ALP) activity observed at 10⁻⁸ M nih.gov. This effect on proliferation and differentiation was suggested to be mediated by the inhibition of the mevalonate (B85504) pathway nih.gov. Conversely, studies on human bone marrow stromal cells (BMSCs) demonstrated that simvastatin significantly decreased cell proliferation while enhancing osteoblastic differentiation, as indicated by increased osteocalcin (B1147995) mRNA expression nih.gov. In the context of cancer, simvastatin generally exhibits an inhibitory effect on cell proliferation in various cancer cell lines, including breast cancer, bladder cancer, and lung cancer cells spandidos-publications.comnih.govsci-hub.se. This antiproliferative effect is often dose- and time-dependent spandidos-publications.comnih.gov.

Data Table 1: Effect of Simvastatin on Cell Proliferation and Differentiation in Different Cell Types

| Cell Type | Simvastatin Concentration | Effect on Proliferation | Effect on Differentiation (Osteoblastic) | Key Mechanism Implicated | Source |

| Human Periodontal Ligament Cells | Low (e.g., 10⁻⁸ M) | Enhanced | Enhanced | Inhibition of Mevalonate Pathway | nih.gov |

| Human Bone Marrow Stromal Cells | Not specified | Decreased | Enhanced | Not explicitly stated | nih.gov |

| MDA-MB-231 Breast Cancer Cells | Dose-dependent | Inhibited | Not applicable | Downregulation of cyclins/CDKs, Apoptosis induction | spandidos-publications.com |

| Bladder Cancer Cells | Dose- and time-dependent | Reduced | Not applicable | PPARγ signaling pathway | nih.gov |

| A549 Lung Cancer Cells | Dose-dependent | Inhibited | Not applicable | Cell cycle arrest, Apoptosis induction | sci-hub.se |

Cell Cycle Arrest Mechanisms (e.g., G1 Phase)

A key mechanism by which simvastatin inhibits cell proliferation is by inducing cell cycle arrest, frequently at the G0/G1 phase. Research in MDA-MB-231 human breast cancer cells showed that simvastatin significantly increased the percentage of cells in the G0/G1 phase in a dose-dependent manner spandidos-publications.com. This arrest was associated with the downregulation of key cell cycle regulatory proteins, specifically cyclin D1 and cyclin-dependent kinase 2 (CDK2) spandidos-publications.com. Similarly, in bladder cancer cells, simvastatin induced G0/G1 phase arrest, accompanied by the downregulation of CDK4/6 and Cyclin D1 nih.gov. This effect in bladder cancer cells was found to be mediated via the PPARγ signaling pathway nih.gov. Studies on osteosarcoma cells also reported that simvastatin induced G0/G1 phase arrest through the downregulation of cyclin D1, CDK2, and CDK4, alongside the upregulation of p21 and p27 e-century.us. In non-small cell lung cancer cells, simvastatin induced G1 cell cycle arrest by inhibiting cyclin D-Cdk4 expression and enhancing the expression of CDK inhibitors p16 and p27 mdpi.com.

Induction of Apoptosis Pathways

Simvastatin is widely recognized for its ability to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells nih.govnih.gov. This pro-apoptotic effect is a significant aspect of its potential anti-cancer properties nih.gov. The mechanisms involved are multifaceted and often converge on the intrinsic mitochondrial apoptotic pathway.

Caspase-Dependent Mechanisms (e.g., Caspase-3 Activation)

A prominent mechanism of simvastatin-induced apoptosis involves the activation of caspases, which are a family of proteases that play a critical role in executing apoptosis. Studies have consistently shown that simvastatin treatment leads to the activation of caspase-3 in various cell lines, including human breast cancer cells, glioblastoma cells, LPS-activated macrophages, and nasopharyngeal carcinoma cells spandidos-publications.commdpi.comnih.goveuropeanreview.org. Activation of caspase-3 is often considered a key marker of the execution phase of apoptosis nih.gov. In some cases, simvastatin has been shown to activate other caspases, such as caspase-8 and caspase-9, which are involved in the initiation of the apoptotic cascade spandidos-publications.comnih.gov. The activation of caspase-3 by simvastatin can occur through both caspase-dependent and, in some contexts, caspase-independent pathways nih.govosti.gov.

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in determining cell fate. Simvastatin influences this balance by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the expression of anti-apoptotic proteins like Bcl-2 spandidos-publications.comspandidos-publications.comspandidos-publications.com. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis spandidos-publications.comspandidos-publications.combvsalud.org. For example, in MDA-MB-231 breast cancer cells, simvastatin treatment led to a dose- and time-dependent increase in Bax protein expression and a decrease in Bcl-2 protein expression spandidos-publications.com. Similar findings have been reported in lung cancer cells, hepatocellular carcinoma cells, and endothelial cells sci-hub.sespandidos-publications.combvsalud.org. This modulation of Bcl-2 family proteins is a key step in the mitochondrial apoptotic pathway engaged by simvastatin.

Mitochondrial Apoptotic Pathway Engagement (e.g., Cytochrome C Release)

Simvastatin-induced apoptosis frequently involves the intrinsic, or mitochondrial, apoptotic pathway. This pathway is characterized by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome C from the intermembrane space into the cytosol oup.comspandidos-publications.commdpi.com. Once in the cytosol, cytochrome C can bind with Apaf-1 and pro-caspase-9 to form the apoptosome, which subsequently activates caspase-9, leading to the activation of effector caspases like caspase-3 nih.gov. Studies have demonstrated that simvastatin treatment results in the cytosolic release of cytochrome C spandidos-publications.comoup.comspandidos-publications.com. This release is often accompanied by a reduction in mitochondrial membrane potential mdpi.comoup.comspandidos-publications.com. The upregulation of Bax and downregulation of Bcl-2 by simvastatin contribute to the permeabilization of the mitochondrial membrane and subsequent cytochrome C release spandidos-publications.comnih.gov.

Data Table 2: Effects of Simvastatin on Apoptosis Markers

| Apoptosis Marker | Effect of Simvastatin Treatment | Observed In (Cell Types) | Source |

| Caspase-3 Activation | Increased | Breast cancer, Glioblastoma, Macrophages, Nasopharyngeal carcinoma | spandidos-publications.commdpi.comnih.goveuropeanreview.org |

| Bax Expression | Increased | Breast cancer, Lung cancer, Hepatocellular carcinoma, Endothelial cells | spandidos-publications.comsci-hub.sespandidos-publications.combvsalud.org |

| Bcl-2 Expression | Decreased | Breast cancer, Lung cancer, Hepatocellular carcinoma, Endothelial cells | spandidos-publications.comsci-hub.sespandidos-publications.combvsalud.org |

| Cytochrome C Release | Increased (cytosolic) | Lymphoblasts, Myeloma cells, Lung cancer cells, SH-SY5Y cells | spandidos-publications.comoup.comspandidos-publications.com |

Autophagy Modulation

Enhancement of Autophagosome Formation and Flux

Research indicates that simvastatin can influence the formation of autophagosomes, the initial vesicles in the autophagy pathway. Studies in coronary arterial myocytes (CAMs) demonstrated that simvastatin significantly increased autophagosome formation. glycosmos.orgtocris.com Furthermore, simvastatin was observed to increase the fusion of autophagosomes with lysosomes in these cells, indicating an enhancement of autophagic flux. glycosmos.orgtocris.com This effect on autophagosome formation and fusion was blocked by the autophagy inhibitor 3-methyladenine (B1666300) or by silencing of Atg7 genes. glycosmos.orgtocris.com In models of acute pancreatitis, simvastatin was found to enhance autophagic flux, restoring impaired autophagosome-lysosome fusion by upregulating LAMP-1 and activating AMPK, leading to the formation of functional autolysosomes. guidetopharmacology.orgebi.ac.uk However, the impact on autophagic flux can be context-dependent, as some reports suggest that while statins may boost autophagy initiation, they can also lessen basic autophagy flux by blocking maturation genecards.org.

Effects on Autophagy-Related Genes and Proteins (e.g., LC3B, Beclin1, Atg7, ATG5, SKP2)

Simvastatin has been shown to modulate the expression and activity of several proteins crucial for autophagy. Western blot analysis in CAMs revealed that simvastatin significantly increased the protein expression of typical autophagy markers LC3B and Beclin1. glycosmos.orgtocris.com Statins, including simvastatin, have been reported to induce the degradation of S-phase-associated protein kinase 2 (SKP2), which consequently leads to an increase in Beclin1 levels and promotes autophagy. genecards.orgabcam.complos.org The involvement of Atg7 is highlighted by findings that silencing Atg7 genes blocked simvastatin-induced autophagosome formation and negated its inhibitory effect on CAM proliferation. glycosmos.orgtocris.com In human airway mesenchymal cells, simvastatin was shown to increase the formation of the Atg5-12 complex in a p53-dependent manner, contributing to autophagosome formation. wikipathways.org

Interplay with Rac1-mTOR Signaling and AMPK Pathway

Simvastatin's influence on autophagy is closely linked to its interaction with key signaling pathways, notably the Rac1-mTOR and AMPK pathways. Studies have demonstrated that simvastatin increases autophagy by inhibiting the Rac1-mTOR pathway. glycosmos.orgtocris.comgenecards.orgabcam.comgenecards.orguniprot.org This inhibitory effect is associated with simvastatin's action on HMG-CoA reductase, which reduces the prenylation and activation of Rac1-GTPase, subsequently leading to the inhibition of mTOR signaling and the initiation of autophagosome formation.

Furthermore, statins can activate AMP-activated protein kinase (AMPK), an energy sensor that represses mTOR activity and promotes autophagy activation. genecards.orgabcam.comgenecards.org Simvastatin's ability to enhance autophagic flux in acute pancreatitis models was found to be dependent on AMPK activation, which phosphorylated ULK-1 and facilitated autolysosome formation. guidetopharmacology.orgebi.ac.uk The AMPK-mTORC1-TFEB axis has also been identified as a mediator of simvastatin's anti-tubercular activity through the regulation of autophagy. medsci.org

p53-Dependent Autophagy Mechanisms

Simvastatin has been shown to induce autophagy through mechanisms involving the tumor suppressor protein p53. Statins, including simvastatin, can increase the accumulation of nuclear p53, leading to p53-dependent autophagy induction. genecards.orggenecards.orgabcam.complos.orgwikipathways.org In human airway mesenchymal cells, simvastatin treatment resulted in increased p53-dependent expression of damage-regulated autophagy modulator (DRAM), Atg5-12 complex formation, and LC3 lipidation, all indicative of autophagy activation. wikipathways.org This p53-dependent autophagy response was observed to occur rapidly and could delay apoptosis, suggesting a temporally coordinated regulatory network involving p53. wikipathways.org

Oxidative Stress and Antioxidant Mechanisms

Simvastatin also modulates cellular oxidative stress and the expression of antioxidant proteins and genes.

Reactive Oxygen Species (ROS) Formation Modulation

The impact of simvastatin on reactive oxygen species (ROS) formation appears to be context-dependent. One study in fibroblast-like synoviocytes reported that simvastatin treatment increased ROS production. cuhk.edu.cnmaayanlab.cloud Conversely, other research suggests that statins can reduce ROS formation by inhibiting NADPH oxidase in endothelial cells. cuhk.edu.cn

Enhancement of Antioxidant Protein and Gene Expression (e.g., GSR, TXNRD1, PRDX1, SOD2, MT3)

Simvastatin has been observed to influence the expression of several antioxidant enzymes. In fibroblast-like synoviocytes, simvastatin treatment upregulated the gene expression of a panel of antioxidants, including GSR, TXNRD1, PRDX1, SOD2, and MT3. cuhk.edu.cnmaayanlab.cloudgenecards.org This upregulation of antioxidant enzymes and proteins may serve to limit ROS-associated cellular damage. cuhk.edu.cnmaayanlab.cloud However, a study focusing on human liver-derived HepG2 cells demonstrated a contrasting effect, where simvastatin inhibited the core promoter of the TXNRD1 gene and subsequently lowered cellular thioredoxin reductase (TrxR) activity. biorxiv.org This suggests that simvastatin's effects on antioxidant gene expression, particularly TXNRD1, can vary depending on the cell type.

Attenuation of Oxidative Damage Markers (e.g., Tyrosine Nitration, Lipid Peroxidation, Nitrite (B80452) Levels)

Simvastatin, a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, has demonstrated effects on attenuating markers of oxidative damage at the cellular level, independent of its primary lipid-lowering function. This involves influencing processes such as tyrosine nitration, lipid peroxidation, and nitrite levels.

Research indicates that simvastatin can reduce protein tyrosine nitration, a marker of oxidative damage involving the reaction of tyrosine residues with reactive nitrogen species like peroxynitrite. In studies involving models of Parkinson's disease, simvastatin administration decreased protein tyrosine nitration in the midbrain frontiersin.orgnih.gov. This effect was also observed in overloaded hearts, where simvastatin treatment blunted the increased amount of nitrotyrosine ahajournals.orgnih.gov. The mechanism may involve the inhibition of NADPH oxidase activation, a key source of reactive oxygen species (ROS), and the reduction of inducible nitric oxide synthase (iNOS) expression, which contributes to the formation of reactive nitrogen species frontiersin.orgoup.com.

Simvastatin has also been shown to attenuate lipid peroxidation, a process where free radicals damage lipids, leading to the formation of by-products such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). Multiple studies have reported a reduction in MDA or TBARS levels following simvastatin treatment in various models, including hyperlipidemic rats, patients with type 2 diabetes mellitus, and in the context of ischemia-reperfusion injury nih.govomjournal.orgahajournals.orgnih.govscielo.brbrieflands.comkarger.comnih.govspandidos-publications.comomjournal.orgcdnsciencepub.comoup.comsrce.hrwjgnet.comnih.govimi.hr. This reduction in lipid peroxidation markers suggests a protective effect of simvastatin against oxidative damage to cellular membranes and lipoproteins. The antioxidant effects of simvastatin on lipid peroxidation may be linked to its ability to inhibit pro-oxidant enzymes like NADPH oxidase and upregulate antioxidant enzymes nih.govrevportcardiol.orgmdpi.com.

Furthermore, simvastatin has been observed to influence nitrite levels, which can serve as a marker for nitric oxide (NO) production and metabolism. Studies have shown that simvastatin treatment can increase nitrite levels in plasma and erythrocytes, suggesting an improvement in NO bioavailability or modulation of its metabolism imrpress.comnih.govscialert.net. Conversely, in the context of ischemia-reperfusion, simvastatin has been shown to decrease iNOS mRNA and protein, as well as nitrite production, indicating a complex role in NO signaling depending on the cellular context and pathological condition oup.comoup.com. This modulation of nitrite levels by simvastatin highlights its potential to impact cellular processes regulated by nitric oxide.

The attenuation of these oxidative damage markers by simvastatin is often attributed to its pleiotropic effects, which extend beyond cholesterol reduction. These effects can involve the inhibition of the mevalonate pathway, impacting the prenylation of small GTPases like Rac1, which are involved in the activation of NADPH oxidase revportcardiol.orgahajournals.org. Additionally, simvastatin can influence the expression and activity of various antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione-related enzymes, further contributing to the reduction of oxidative stress frontiersin.orgnih.govkarger.comnih.govspandidos-publications.commdpi.commdpi.comspandidos-publications.comspandidos-publications.com.

Detailed research findings illustrate these effects. For instance, in a study on SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA), simvastatin (1 µmol/L) inhibited the increase in intracellular ROS levels induced by 6-OHDA. Simvastatin also inhibited 6-OHDA-induced inducible nitric oxide synthase (iNOS) production in these cells frontiersin.org. In a study involving obese women, simvastatin treatment significantly increased plasma nitrite levels and reduced TBARS-MDA levels nih.gov. Another study in hypercholesterolemic rabbits showed that simvastatin significantly reduced MDA content in native and oxidized LDL, as well as in the arterial wall scielo.br.

The following tables summarize some of the research findings on simvastatin's effects on oxidative damage markers:

Table 1: Effects of Simvastatin on Tyrosine Nitration

| Model/Condition | Simvastatin Dose/Treatment | Observed Effect on Tyrosine Nitration | Reference |

| 6-OHDA-treated mice (PD model) | Administration by gavage | Reduced protein tyrosine nitration | frontiersin.orgnih.gov |

| Overloaded rat hearts | Simvastatin treatment | Blunted increased nitrotyrosine | ahajournals.orgnih.gov |

Table 2: Effects of Simvastatin on Lipid Peroxidation Markers (MDA/TBARS)

| Model/Condition | Simvastatin Dose/Treatment | Observed Effect on MDA/TBARS Levels | Reference |

| LPS-induced HepG2 cells | 10 µM, 24 h | Degradation of TBARs | nih.gov |

| High-fat diet fed hyperlipidemic rats | Simvastatin treatment | Degradation of TBARs | nih.gov |

| Patients with Type 2 Diabetes Mellitus | 20 mg/day for 12 weeks | Significant reduction in erythrocyte MDA | omjournal.orgomjournal.org |

| Hypercholesterolemic rabbits | Dosages adjusted | Significantly reduced MDA content | scielo.br |

| Sodium Dichromate-Induced Oxidative Stress (Rats) | 20 mg/kg daily oral gavage | Depleted lipid peroxidation (MDA) | brieflands.com |

| Streptozotocin-Induced Diabetic Rats | Simvastatin treatment | Mitigated increased MDAp | karger.com |

| Renal Ischemia/Reperfusion Injury (Rats) | Simvastatin pre-treatment | Notably reduced MDA concentration | nih.govspandidos-publications.com |

| Obese women | 45 days of treatment | Reduced TBARS-MDA levels | nih.gov |

| Normolipidaemic and Hyperlipidaemic Rats | 10 or 50 mg/kg/day for 21 days | Dose-dependent decrease in plasma MDA | nih.govsrce.hrimi.hr |

| Colon cancer cells | Simvastatin treatment | Increased MDA levels | wjgnet.com |

| Hypercholesterolemic patients | 40 mg/d for 6 months | Reduced total 8-iso-PGF2α concentrations | oup.com |

| Type 2 hypercholesterolemia patients | 20 mg/day for 12 weeks | Reduced lipid peroxidation | cdnsciencepub.com |

Table 3: Effects of Simvastatin on Nitrite Levels

| Model/Condition | Simvastatin Dose/Treatment | Observed Effect on Nitrite Levels | Reference |

| Isolated working rat hearts (Ischemia-Reperfusion) | 25 µM | Significantly decreased nitrite production after ischemia–reperfusion | oup.comoup.com |

| Adult human subjects (High borderline cholesterol) | 20 mg day time/night time | Improved nitrite levels in plasma and erythrocytes | imrpress.comscialert.net |

| Obese women | 45 days of treatment | Increased plasma nitrite levels | nih.gov |

These findings collectively underscore simvastatin's capacity to modulate key markers of oxidative damage, contributing to its observed protective effects in various disease models and conditions.

Beyond Lipid Lowering: Diverse Preclinical Effects of Simvastatin

Anti-inflammatory Properties

Preclinical research has extensively documented the anti-inflammatory actions of simvastatin (B1681759), highlighting its ability to modulate various components of the inflammatory response.

Modulation of Cytokine and Chemokine Expression

Simvastatin influences the expression levels of numerous cytokines and chemokines, key mediators of inflammation. Studies have shown that simvastatin can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, TNF-α, and IFN-γ. For instance, simvastatin has been observed to decrease pro-inflammatory osteopontin (B1167477) in the plasma of mice with chronic renal disease. nih.gov In human peripheral blood mononuclear cells (PBMC), simvastatin significantly reduced the production of IFN-γ, IL-10, and IL-17A in the presence of PHA, and lowered levels of TNF-α, IL-6, and MIP-1α when stimulated with LPS. nih.gov In a mouse model of metachromatic leukodystrophy, simvastatin treatment reduced neuroinflammation, including the upregulation of macrophage inflammatory protein (MIP)-1α, MIP-1β, and monocyte chemotactic protein (MCP)-1. researchgate.net While some studies indicate a reduction in various chemokines like MCP-1 and RANTES by statins, one study in a ventilator-induced lung injury animal model found no significant difference in CCL2 (MCP-1) levels after simvastatin treatment, although other chemokines like CCL3 were decreased. nih.govoup.com Simvastatin has also been shown to inhibit CCL2, CCL7, and CCL8 expression in mouse tracheal epithelial cells. oup.com

Here is a summary of the reported effects of simvastatin on selected cytokines and chemokines in preclinical settings:

| Cytokine/Chemokine | Effect of Simvastatin (Preclinical) | Model/Cell Type | Source |

| IL-1β | Reduced | Human cardiac fibroblasts (TNF-α induced) | researchgate.net |

| IL-4 | Reduced | Murine (OVA-induced) | nih.gov |

| IL-5 | Reduced | Murine (OVA-induced) | nih.gov |

| IL-6 | Reduced | Human PBMC (LPS stimulated), Murine (OVA-induced) | nih.govnih.gov |

| IL-8 | Reduced | Human vascular endothelial cells (IL-6 induced) | nih.gov |

| IL-10 | Reduced | Human PBMC (PHA stimulated), Murine (AIA) | nih.govoup.com |

| TNF-α | Reduced | Human PBMC (LPS stimulated), Macrophages, Glia-like cells | nih.govresearchgate.net |

| IFN-γ | Reduced | Human PBMC (PHA stimulated), Murine (OVA-induced) | nih.govnih.gov |

| MCP-1 (CCL2) | Reduced (variable) | Mouse model of metachromatic leukodystrophy, Mouse tracheal epithelial cells | researchgate.netoup.com |

| RANTES (CCL5) | Reduced | Atherosclerotic plaques | nih.gov |

| CCL3 | Decreased | Ventilator-induced lung injury animal model | oup.com |

| CCL4 (MIP-1β) | Upregulated (transient) | Mouse model of metachromatic leukodystrophy | researchgate.net |

| CCL7 | Inhibited | Mouse tracheal epithelial cells | oup.com |

| CCL8 | Inhibited | Mouse tracheal epithelial cells | oup.com |

Impact on Leukocyte Adhesion, Transendothelial Migration, and Infiltration

Simvastatin has been shown to interfere with the processes by which leukocytes adhere to endothelial cells and migrate into inflamed tissues. This is often mediated through the modulation of adhesion molecules. Statins, including simvastatin, can inhibit the upregulation of adhesion glycoproteins involved in leukocyte-endothelial cell interactions. nih.gov Simvastatin has been shown to reduce the expression of endothelial cell adhesion molecules (ECAMs) such as E-selectin, ICAM-1, and VCAM-1 in T. cruzi-infected mice. researchgate.net In human umbilical vein endothelial cells exposed to lipopolysaccharide, simvastatin reduced VCAM-1 expression in a concentration-dependent manner and inhibited the adhesion of U937 cells (a monocytic cell line) to the endothelial monolayer. researchgate.net The inhibition of leukocyte adhesion and migration to sites of inflammation by statins can occur through both HMG-CoA reductase-dependent and independent mechanisms. researchgate.net Decreased expression of cell adhesion molecules and a subsequent reduction in T cell influx were observed as mechanisms by which simvastatin attenuated airway inflammation in a mouse model. researchgate.net Statins also impact the migration of T-lymphocytes by decreasing the expression of T-lymphocyte attractant chemokines. researchgate.net

Immunomodulatory Effects on Specific Immune Cells

Simvastatin exhibits immunomodulatory effects on various immune cell populations. Statins affect multiple cell types relevant to the immune response, including T cells, regulatory T cells, macrophages, and lymphocytes. nih.gov Simvastatin has demonstrated anti-inflammatory actions through the inhibition of microglia and astrocytes in preclinical studies. frontiersin.org It can influence macrophage phagocytotic activity, with pravastatin (B1207561) shown to reduce it in THP-1 cells. nih.gov Simvastatin has also been shown to block both chemokine and chemokine receptor expression in human vascular endothelial cells and macrophages. researchgate.net Regarding T helper cell balance, statins can promote Th2 cell polarization while suppressing Th1 responses. frontiersin.org Simvastatin inhibits Th17 cell differentiation and the secretion of associated cytokines like IL-17A, IL-17F, IL-21, and IL-22 by in vitro differentiated naive CD4+ T cells. nih.gov The potential effects of statins on regulatory T cells (Treg) are of particular interest due to their role in maintaining immune tolerance and resolving inflammation. nih.govresearchgate.net Simvastatin and pravastatin have been shown to induce Treg in vivo in humans, and atorvastatin (B1662188) (but not mevastatin (B1676542) or pravastatin) increased FoxP3 expression in CD4 T cells after in vitro exposure. nih.gov

Modulation of Toll-like Receptor Signaling

Simvastatin has been shown to modulate Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response and inflammation. TLRs, particularly TLR2 and TLR4, are overexpressed in atheromas, and certain atherosclerosis treatments like statins can reduce their expression. jacc.org Simvastatin has been reported to suppress TLR2 ligand-induced activation of nuclear factor kappa B (NF-κB) by preventing RhoA activation. researchgate.net In in vitro studies using fibroblast-like synoviocytes (FLS) from control and rheumatoid arthritis subjects, simvastatin pre-treatment followed by TLR2 activation (using Pam3CSK4) caused a dose-dependent increase in IL-6, a cytokine produced as a result of NF-κB activation. fortunejournals.com While one study in adults with hypercholesterolemia showed that simvastatin treatment decreased the expression of TLR2 and TLR4 on monocytes, a study in children with familial hypercholesterolemia treated with simvastatin showed higher TLR2 expression on granulocytes and monocytes and lower TLR4 expression on lymphocytes and granulocytes compared to untreated controls. nih.gov

Influence on Endothelial Cell Function and Nitric Oxide Bioavailability

Simvastatin positively influences endothelial cell function, partly through increasing the bioavailability of nitric oxide (NO). nih.govahajournals.orgoup.com Statins are potent modulators of endothelial nitric oxide synthase (eNOS) function and have been shown to upregulate eNOS enzyme levels and NO synthesis. nih.gov This occurs through mechanisms such as increased expression by inhibition of geranylgeranylation of small G-proteins or enhanced activation through phosphorylation. oup.comoup.com Simvastatin has been reported to increase eNOS expression and NOS activity in the left ventricle and aorta of rats. nih.gov Increased NO bioavailability contributes to improved vasodilation, antioxidative effects, and inhibition of platelet aggregation, monocyte adhesion, and smooth muscle proliferation. oup.comoup.com Statins can also increase the concentration of tetrahydrobiopterin (B1682763) (BH4), a cofactor for eNOS, by increasing the activity of GTP cyclohydrolase 1 (GTPCH) and preventing the oxidation of BH4. nih.gov This leads to reduced oxidative stress in endothelial cells and improved eNOS function. nih.gov

Neurobiological and Neuroprotective Actions

Beyond its effects on the cardiovascular and immune systems, preclinical research indicates that simvastatin possesses neurobiological and neuroprotective properties. Simvastatin has demonstrated antinociceptive effects in different preclinical models of pain, with suggestions that it attenuates the sensitization of spinal nociceptive transmission, although the exact mechanism remains unclear. frontiersin.org Simvastatin has shown neuroprotective effects in various neurological conditions in preclinical models, including ischemic stroke. frontiersin.orgnih.gov In animal models of cerebral stroke, simvastatin has been shown to reduce cerebral infarct size, decrease edema and blood-brain barrier damage, and improve functional outcomes. nih.gov A meta-analysis of animal studies indicated that simvastatin is one of the most effective statins in reducing infarct volume, with a reported 40-50% reduction. nih.gov The neuroprotective effects of statins in stroke may also involve immunomodulatory actions, such as blocking matrix metalloproteinase (MMP) dysregulations induced by recombinant human tissue Plasminogen Activator (rht-PA). semanticscholar.org Simvastatin can also inhibit cholesterol biosynthesis, prevent caspase-3 activation, and reduce apoptotic cell death. frontiersin.org The mechanisms underlying the neuroprotective effects are not fully understood but are thought to involve modulation of cell signaling pathways, reduction of oxidative stress and inflammation, and improvement of vascular endothelial function. nih.gov Simvastatin's anti-inflammatory therapy has been shown to improve neuroinflammation and central nervous system function in a mouse model of metachromatic leukodystrophy. researchgate.net The neuroprotective properties of high-dose simvastatin have translated to a reduction in the annualized rate of whole-brain atrophy in a phase II trial for secondary progressive multiple sclerosis, suggesting mechanisms independent of its lipid-lowering capabilities. ucl.ac.uk

Attenuation of Neuroinflammation and Oxidative Damage in Central Nervous System Models

Preclinical studies have demonstrated simvastatin's capacity to mitigate neuroinflammatory processes and oxidative stress in various CNS models. In models of Alzheimer's disease, simvastatin has been shown to reduce amyloid-beta (Aβ)-induced production of inflammatory mediators such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and nitric oxide (NO) in microglial cells. nih.gov It also attenuated reactive oxygen species (ROS) production. nih.gov High-dose simvastatin inhibited LPS-induced inflammatory mediators like TNF-α, NO, and superoxide (B77818) in cultured rat microglia. nih.gov In a rat model of senile dementia induced by scopolamine, simvastatin treatment improved cognitive impairments and reduced oxidative damage in hippocampal cells by regulating enzymes involved in oxidative stress, such as upregulating superoxide dismutase (SOD) and glutathione (B108866) (GSH), and downregulating inducible nitric oxide synthase (iNOS) and catalase (CAT). spandidos-publications.com Simvastatin also attenuated sepsis-induced blood-brain barrier integrity loss in a rodent model, which is linked to systemic inflammation and oxidative stress. nih.gov In experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, simvastatin treatment attenuated clinical disease progression and reduced markers of oxidative damage, including lipid peroxidation, nitrosylated proteins, and oxidized DNA/RNA. ucl.ac.uk

Data Table 1: Effects of Simvastatin on Oxidative Stress Markers in a Rat Model of Senile Dementia

| Marker | Simvastatin Treatment | Control Group | Significance (vs. Control) |

| SOD mRNA | Upregulated | Baseline | P < 0.01 |

| SOD Protein | Upregulated | Baseline | P < 0.01 |

| GSH mRNA | Upregulated | Baseline | P < 0.01 |

| GSH Protein | Upregulated | Baseline | P < 0.01 |

| iNOS mRNA | Downregulated | Baseline | P < 0.01 |

| iNOS Protein | Downregulated | Baseline | P < 0.01 |

| CAT mRNA | Downregulated | Baseline | P < 0.01 |

| CAT Protein | Downregulated | Baseline | P < 0.01 |

Note: Data extracted from a study on scopolamine-induced senile dementia in rats. spandidos-publications.com

Regulation of Endothelial Nitric Oxide Synthase (eNOS) and Inducible Nitric Oxide Synthase (iNOS) Activity in Brain Vasculature

Statins, including simvastatin, have been shown to modulate the activity of nitric oxide synthase (NOS) isoforms, which play crucial roles in the brain vasculature. Simvastatin can upregulate endothelial nitric oxide synthase (eNOS) and inhibit inducible nitric oxide synthase (iNOS). ahajournals.org Upregulation of eNOS by statins is, at least in part, mediated through the inhibition of the small GTPase RhoA. nih.gov Enhanced NO production by endothelium, facilitated by increased eNOS activity, may offer protection against ischemia in the brain. nih.gov Conversely, the enhancement of both neuronal NOS (nNOS) and iNOS can be detrimental in ischemia, and statins have been shown to inhibit the ischemia-induced activation of nNOS and iNOS, providing a synergistic protective action. cardiologicomonzino.it Simvastatin treatment has been reported to increase eNOS expression and NOS activity in animal models. nih.gov In a rat model of senile dementia, simvastatin downregulated the gene and protein expression levels of iNOS in hippocampal cells. spandidos-publications.com

Influence on Cerebral Blood Flow Dynamics in Ischemic Models

Experimental evidence suggests that statins can influence cerebral blood flow (CBF) dynamics in ischemic models. Prophylactic statin therapy has been shown to augment cerebral blood flow, reduce infarct size, and improve neurological outcome in murine models of ischemic stroke. ahajournals.org This beneficial effect is potentially mediated by the modulation of brain NOS isoforms, leading to the restoration of cerebral blood flow. ahajournals.org Simvastatin, specifically, has been demonstrated to enhance blood flow within ischemic brain tissue after middle cerebral artery occlusion in mice. researchgate.net The ability of statins to increase eNOS expression and activity contributes to this improvement in CBF. nih.gov

Modulation of Alpha-Synuclein (B15492655) Aggregation Pathways

Aggregation of alpha-synuclein (α-syn) is a key pathological feature in several neurodegenerative disorders, including Parkinson's disease (PD). Preclinical studies have investigated the effects of simvastatin on α-syn aggregation. Statins, including simvastatin, have been shown to reduce the levels of α-syn accumulation in the detergent-insoluble fraction of transfected neuronal cells. nih.govnih.gov This reduction was accompanied by a redistribution of α-syn in caveolar fractions, a decrease in oxidized α-syn, and enhanced neurite outgrowth in in vitro models. nih.govnih.gov Conversely, supplementing the media with cholesterol increased α-syn aggregation. nih.govnih.gov These findings suggest that simvastatin might interfere with α-syn accumulation, potentially through the regulation of cholesterol levels, offering a novel approach for treating disorders characterized by α-syn aggregation. nih.govnih.gov Simvastatin administration in a transgenic model of synucleinopathy effectively ameliorated behavioral deficits and α-synuclein accumulation. researchgate.net

Protection of Dopaminergic Neurons

Simvastatin has demonstrated protective effects on dopaminergic neurons in preclinical models of Parkinson's disease. In a mouse model of PD induced by MPTP, simvastatin attenuated the activation of p21ras and NF-κB in microglial cells, which paralleled dopaminergic neuronal protection, normalized striatal neurotransmitters, and improved motor functions. nih.govnih.govjneurosci.org Simvastatin entered the nigra and reduced nigral activation of p21ras and NF-κB, inhibited the expression of proinflammatory molecules, and suppressed glial cell activation. nih.govnih.govjneurosci.org Another study in LPS-induced PD rats showed that simvastatin delayed dopaminergic degeneration by activating brain-derived neurotrophic factor (BDNF) and inhibiting the induction of IL-1β, TNF-α, and iNOS. plos.org Simvastatin also exerted neuroprotection in a 6-hydroxydopamine (6-OHDA)-lesioned rat brain and 6-OHDA-treated PC12 cells. plos.org

Interactions with Neuromodulatory Receptors (e.g., NMDA, Cannabinoid Receptor 1)

Simvastatin has been shown to interact with neuromodulatory receptors, including NMDA receptors and potentially Cannabinoid Receptor 1 (CB1). Preclinical data suggest that simvastatin may have NMDA antagonist-like effects. nih.gov Simvastatin treatment has been reported to affect NMDA receptor binding density in the brain. nih.gov In primary neuronal cultures, simvastatin treatment reduced neuronal cholesterol levels, which in turn reduced the association of the NMDA receptor subunit 1 (NMDAR1) to lipid rafts, protecting neurons from NMDA-induced neuronal death. nih.govahajournals.orgahajournals.org This suggests that the neuroprotective effect against excitotoxicity might be mediated by cholesterol depletion leading to altered NMDA receptor localization. ahajournals.orgahajournals.org

Regarding CB1 receptors, studies exploring the role of the endocannabinoid system in simvastatin-induced muscle toxicity have observed that simvastatin can reduce mRNA expression levels of the CB1 receptor gene (Cnr1) in murine myoblasts. nih.govresearchgate.net While this finding is primarily in the context of muscle, another study in 6-OHDA lesioned rat brains investigated the effect of simvastatin on CB1 receptor density. researchgate.net The 6-OHDA lesion induced a downregulation of CB1 receptor density in several brain regions, and simvastatin treatment significantly ameliorated this downregulation in certain areas. researchgate.net This suggests a potential interaction or modulation of CB1 receptors by simvastatin in the context of neurodegeneration models. researchgate.net

Effects on Brain Isoprenoid Levels

Simvastatin, by inhibiting HMG-CoA reductase, impacts the mevalonate (B85504) pathway, which is responsible for the production of cholesterol and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netmdpi.com These isoprenoids are crucial for the post-translational modification (isoprenylation) of various proteins, including small GTPases like Rho, Rac, and Rab, which are involved in numerous cellular processes. nih.govresearchgate.netresearchgate.net Preclinical studies have shown that simvastatin can inhibit protein isoprenylation in the brain. nih.govresearchgate.net Simvastatin significantly inhibited RhoA and Rab4, and Rab6 isoprenylation in vitro. nih.govresearchgate.net In vivo evidence in rats and mice treated with simvastatin demonstrated inhibition of isoprenylation of RhoA, Cdc42, and H-Ras in the brain. nih.govresearchgate.net Global protein farnesylation was also reduced in the brains of mice treated with simvastatin. nih.gov These effects on brain isoprenoid levels and subsequent protein isoprenylation are considered key mechanisms underlying the pleiotropic effects of simvastatin in the CNS. nih.govresearchgate.netresearchgate.net

Anti-Cancer Potentials

Preclinical studies have explored the anti-cancer properties of simvastatin across various malignancy models. These effects are attributed to multiple mechanisms, including the inhibition of cell proliferation, suppression of metastatic processes, modulation of matrix metalloproteinase levels, induction of mitochondrial DNA damage, and the potential to reverse drug resistance.

Inhibition of Tumor Cell Proliferation and Viability in Various Malignancy Models (e.g., Ovarian, Lung, Colon, Osteosarcoma, Bladder)

Simvastatin has demonstrated the ability to inhibit the proliferation and reduce the viability of tumor cells in a variety of cancer types. In endometrial cancer cell lines (ECC-1 and Ishikawa) and primary endometrial cancer cells, simvastatin inhibited cell proliferation in a dose-dependent manner, with mean IC50 values of approximately 15 µM and 17 µM, respectively nih.gov. This was accompanied by G1 cell cycle arrest and induction of apoptosis nih.gov. Similarly, simvastatin significantly inhibited cellular proliferation in human ovarian cancer cell lines (Hey and SKOV3) and primary cultures of ovarian cancer cells oncotarget.com. This inhibition was also dose-dependent and led to G1 cell cycle arrest and apoptosis oncotarget.com.

Studies in mantle cell lymphoma (MCL) cell lines showed that simvastatin treatment inhibited over 50% of cell proliferation mdpi.com. In human breast cancer MDA-MB-231 cells, simvastatin inhibited proliferation in a dose-dependent manner and arrested cells in the G0/G1 phase spandidos-publications.com. Simvastatin also effectively inhibited cell viability and proliferation in colon cancer cell lines (HCT-116 and SW620) in a dose-dependent manner nih.gov. This was evidenced by the downregulation of proliferation markers such as Ki-67 and PCNA nih.gov. In human lung cancer A549 cells, simvastatin inhibited survival in a dose-dependent manner and blocked cells in the G1 phase of the cell cycle researchgate.net. Furthermore, simvastatin inhibited osteosarcoma cell proliferation in culture and tumor growth in vivo e-century.us.

The anti-proliferative effects of simvastatin in these diverse cancer models are often linked to its inhibition of HMG-CoA reductase and subsequent disruption of the mevalonate pathway, which is frequently overactive in cancer cells nih.govoncotarget.com. This disruption can affect various downstream signaling pathways crucial for cell growth and survival, such as the MAPK and AKT/mTOR pathways nih.govoncotarget.com.

Here is a summary of simvastatin's effects on cell proliferation and viability in different cancer models:

| Cancer Type | Cell Lines/Models | Effect on Proliferation/Viability | Key Associated Mechanisms | Source |

| Endometrial Cancer | ECC-1, Ishikawa, Primary cells | Inhibited (dose-dependent) | G1 arrest, Apoptosis, MAPK/AKT/mTOR modulation | nih.gov |

| Ovarian Cancer | Hey, SKOV3, Primary cells, Mouse model | Inhibited (dose-dependent) | G1 arrest, Apoptosis, MAPK/AKT/mTOR modulation, DNA damage | oncotarget.com |

| Mantle Cell Lymphoma | REC-1, Z-138, JEKO-1, MINO, GRANTA-519, UPN-1, CAM xenograft | Inhibited (>50%) | ROS-mediated death, AKT/mTOR inhibition | mdpi.com |

| Breast Cancer | MDA-MB-231 | Inhibited (dose-dependent) | G0/G1 arrest, Apoptosis, MMP-2 downregulation, NF-κB suppression | spandidos-publications.com |

| Colon Cancer | HCT-116, SW620 | Inhibited (dose-dependent) | Downregulation of Ki-67, PCNA, MMP-2, MMP-9, Bcl-2; Upregulation of Bax; Oxidative stress; Ferroptosis | nih.gov |

| Lung Cancer | A549 | Inhibited (dose-dependent) | G1 arrest, Apoptosis, MMP-9 downregulation, NF-κB suppression | researchgate.net |

| Osteosarcoma | MNNG/HOS, Xenograft model | Inhibited | G0/G1 arrest, Apoptosis, MMP-2/MMP-9 downregulation, PI3K/Akt inactivation | e-century.us |

Suppression of Metastatic Processes (e.g., Cell Adhesion, Invasion)

Simvastatin has also shown preclinical efficacy in suppressing key processes involved in cancer metastasis, such as cell adhesion and invasion. In endometrial cancer cells, simvastatin significantly inhibited cell adhesion and invasion in a dose-dependent manner nih.gov. Studies in ovarian cancer cells demonstrated that simvastatin reduced cell adhesion and invasion oncotarget.com.

Simvastatin strongly decreased MCL cell migration and invasion ability in vitro and led to a consistent diminution of bone marrow and spleen metastasis in vivo in a chick embryo model mdpi.com. In MDA-MB-231 breast cancer cells, simvastatin decreased the protein expression of matrix metalloproteinase (MMP)-2, which is associated with invasion and metastasis spandidos-publications.com. Simvastatin also reduced migration in colon cancer cells nih.gov. Furthermore, simvastatin suppressed the migration and invasion of osteosarcoma cells by downregulating the expression of MMP-2 and MMP-9 e-century.us. Preclinical studies also indicate that simvastatin can reduce cancer cell migration and invasion in mouse models of lung adenocarcinoma nih.gov.

Modulation of Matrix Metalloproteinase (MMP) Levels (e.g., MMP-9)

Modulation of matrix metalloproteinase (MMP) levels is another mechanism through which simvastatin may exert its anti-cancer effects, particularly in suppressing invasion and metastasis. MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell migration and invasion spandidos-publications.com.

Simvastatin has been shown to decrease the protein expression of MMP-2 in MDA-MB-231 breast cancer cells spandidos-publications.com. In human lung cancer A549 cells, simvastatin suppressed MMP-9 protein expression researchgate.net. Downregulation of MMP-2 and MMP-9 has been suggested to be responsible for simvastatin-induced invasive suppression in osteosarcoma cells e-century.us. In colon cancer cells, simvastatin treatment led to the downregulation of MMP2 and MMP9 nih.gov.

Mitochondrial DNA Damage in Cancer Cells

Simvastatin has been observed to induce mitochondrial DNA (mtDNA) damage in cancer cells, contributing to its anti-tumorigenic effects. In endometrial cancer cells, simvastatin induced DNA damage in a dose-dependent manner, and this increase in DNA damage might be involved in its anti-tumorigenic effects nih.gov. Similarly, simvastatin caused mitochondrial DNA damage in human ovarian cancer cell lines, which was associated with increased intracellular reactive oxygen species (ROS) levels oncotarget.com. Oxidative stress and subsequent mitochondrial DNA damage are suggested to be potential mediators of the apoptotic effect induced by simvastatin in endometrial cancer cells nih.gov.

Reversal of Drug Resistance (e.g., TKIs)

Preclinical research suggests that simvastatin may have a role in overcoming drug resistance in cancer, particularly to tyrosine kinase inhibitors (TKIs). Studies using patient-derived, oncogene-driven lung adenocarcinoma (LUAD) models have shown that simvastatin can overcome resistance to various TKIs, including EGFR, ALK, and HER2 TKIs, and enhance their anticancer activity nih.gov. In these models, the combination of simvastatin and TKIs demonstrated favorable tumor inhibitory effects nih.gov. Simvastatin potentiated TKI functions in LUAD cell lines and overcame resistance in patients' primary tumor cells in vitro nih.gov. The addition of simvastatin to TKI treatment in an osimertinib-resistant LUAD patient-derived xenograft model resulted in a greater reduction in tumor volume than simvastatin alone nih.govresearchgate.net. This effect may involve the downregulation of proliferation, migration, and invasion-related pathways, as well as integrin signaling pathways nih.govresearchgate.net.

Bone Metabolism Modulation

Beyond its effects on lipid lowering and potential anti-cancer activities, preclinical studies have also explored the influence of simvastatin on bone metabolism. This includes its potential to promote bone formation and inhibit bone resorption.

Simvastatin appears to play a role in bone regeneration by directly participating in osteoblast activation and osteoclast inhibition nih.gov. It has been demonstrated to stimulate bone formation significantly in in vitro studies nih.gov. Simvastatin can induce the expression of bone morphogenetic protein-2 (BMP-2), which promotes bone formation nih.govmdpi.com. It also activates Smad3, a mediator of TGF-β signaling crucial for maintaining bone mass by inhibiting osteoblast apoptosis and fostering bone formation dovepress.comnih.gov.

Furthermore, statins, including simvastatin, can modulate the osteoprotegerin (OPG)/receptor activator of nuclear factor-kappa beta ligand (RANKL)/RANK system, a key regulator of osteoclastogenesis dovepress.comnih.gov. By upregulating OPG expression and downregulating RANKL expression, simvastatin can consequently inhibit osteoclast formation and activity dovepress.comnih.gov. Simvastatin has also been shown to suppress apoptosis in osteoblastic cells through the TGF-β Smad3 pathway dovepress.comreumatologiaclinica.org. Additionally, simvastatin may promote neovascularization by increasing the expression of vascular endothelial growth factor (VEGF), which is important for bone tissue reconstruction nih.govnih.gov.

Osteogenesis Promotion: Osteoblast Activity and Differentiation

Preclinical studies indicate that simvastatin promotes osteoblast viability and differentiation, key processes in bone formation. It has been shown to enhance alkaline phosphatase (ALP) activity and mineralization in osteoblastic cells in a dose- and time-dependent manner. nih.govroyalsocietypublishing.orgjscholaronline.org This stimulatory effect has been observed at relatively low concentrations. nih.gov Simvastatin increases the expression of genes crucial for osteoblast differentiation and function. capes.gov.brnih.gov

Inhibition of Osteoclastogenesis and Bone Resorption

Simvastatin also plays a role in inhibiting bone resorption by modulating osteoclast activity and differentiation. Osteoclasts are responsible for breaking down bone tissue, and their excessive activity contributes to bone loss. Studies have shown that simvastatin can suppress osteoclastogenesis induced by factors like RANKL. nih.govdovepress.com This inhibition contributes to the preservation of bone mass. portlandpress.com Simvastatin's effect on osteoclastogenesis may involve regulating pathways such as NF-κB activation. nih.govportlandpress.com

Stimulation of Bone Morphogenetic Protein-2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF) Expression

A significant mechanism through which simvastatin promotes osteogenesis is by stimulating the expression of anabolic factors like Bone Morphogenetic Protein-2 (BMP-2) and Vascular Endothelial Growth Factor (VEGF). nih.govbioscientifica.comresearchgate.netscielo.brscielo.br BMP-2 is a potent growth factor that induces osteoblast differentiation and bone formation. portlandpress.comscielo.brmdpi.com VEGF is crucial for angiogenesis, the formation of new blood vessels, which is closely linked to osteogenesis and bone tissue reconstruction. nih.govmdpi.com Simvastatin has been shown to increase the mRNA and protein levels of BMP-2 and VEGF in osteoblastic cells. nih.govnih.govnih.gov

Regulation of Osteoprotegerin/RANKL/RANK Signaling Pathway